molecular formula C16H10N2O2 B10763071 Indigo CAS No. 68651-46-7

Indigo

Cat. No.: B10763071
CAS No.: 68651-46-7
M. Wt: 262.26 g/mol
InChI Key: QQILFGKZUJYXGS-UHFFFAOYSA-N
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Description

Indigo is an organic compound with a distinctive blue color, historically significant as a dye. It is primarily derived from the leaves of plants in the Indigofera genus, particularly Indigofera tinctoria. The compound has been used for centuries, especially in textile dyeing, and is now predominantly produced synthetically .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indigo can be synthesized through several methods. One common synthetic route involves the Baeyer-Drewson this compound synthesis, which uses aniline or nitrobenzene as starting materials. The process involves the reaction of these compounds with formaldehyde and sodium hydroxide, followed by oxidation .

Industrial Production Methods: Industrial production of this compound often employs the Heumann method, which involves the fusion of N-phenylglycine with sodium hydroxide and potassium hydroxide, followed by oxidation with air or oxygen. Another modern method includes the fermentative production using microbial strains, which offers a more sustainable and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions: Indigo undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Indigo has a wide range of applications in scientific research:

Mechanism of Action

Indigo and its derivatives exert their effects through various mechanisms. For instance, indirubin, a derivative of this compound, inhibits cyclin-dependent kinases, which are crucial for cell cycle regulation. This inhibition is significant in the treatment of certain cancers, such as leukemia . This compound also exhibits anti-inflammatory, antioxidant, and antibacterial properties, contributing to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its vibrant blue color and historical significance as one of the oldest dyes used by humans. Its ability to undergo various chemical reactions and form derivatives with significant biological activities further highlights its importance .

This compound continues to be a compound of great interest in both historical and modern contexts, with applications spanning from traditional dyeing to advanced medical treatments.

Properties

IUPAC Name

2-(3-hydroxy-1H-indol-2-yl)indol-3-one
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InChI

InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17,19H
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InChI Key

QQILFGKZUJYXGS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C3=O)O
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Molecular Formula

C16H10N2O2
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DSSTOX Substance ID

DTXSID3026279
Record name Indigo dye
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Molecular Weight

262.26 g/mol
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Physical Description

C.i. vat blue 1 is a dark blue powder with coppery luster. Occurs in isomeric forms (cis and trans). In solid state it is in the trans form. (NTP, 1992), Dry Powder, Dark-blue solid with coppery shine; [HSDB]
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Record name 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-
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Solubility

less than 1 mg/mL (NTP, 1992), PRACTICALLY INSOL IN WATER, ALC, ETHER, DIL ACIDS, SOL IN ANILINE, NITROBENZENE, CHLOROFORM, GLACIAL ACETIC ACID, CONCN SULFURIC ACID
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Density

1.35 (NTP, 1992) - Denser than water; will sink, 1.35
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Color/Form

DARK-BLUE POWDER WITH COPPERY LUSTER

CAS No.

482-89-3, 68651-46-7, 64784-13-0
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Melting Point

734 to 738 °F (decomposes) (NTP, 1992)
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